Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a bromine atom attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate typically involves the following steps:
Bromination: The starting material, 1-benzofuran-2-carboxylic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the benzofuran ring.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylamino group at the 3-position.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the ethyl ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Oxidation Reactions: Oxidation of the acetylamino group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding nitro compound.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted benzofuran derivatives.
Reduction: Corresponding amine derivatives.
Oxidation: Corresponding nitro derivatives.
Scientific Research Applications
Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 3-(acetylamino)-1-benzofuran-2-carboxylate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
Ethyl 3-(amino)-5-bromo-1-benzofuran-2-carboxylate: Lacks the acetyl group, which affects its hydrogen bonding capabilities and biological properties.
Ethyl 3-(acetylamino)-5-chloro-1-benzofuran-2-carboxylate: Contains a chlorine atom instead of bromine, leading to differences in halogen bonding and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both acetylamino and bromine groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12BrNO4 |
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Molecular Weight |
326.14 g/mol |
IUPAC Name |
ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO4/c1-3-18-13(17)12-11(15-7(2)16)9-6-8(14)4-5-10(9)19-12/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
HZWOVONKBRHZSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)C |
Origin of Product |
United States |
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